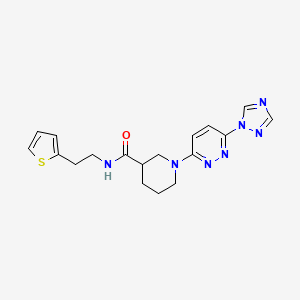
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features several important structural elements:
- Piperidine Core : A six-membered nitrogen-containing ring that is often found in pharmacologically active compounds.
- Triazole and Pyridazine Moieties : These heterocycles are known for their diverse biological activities.
- Thiophenyl Substitution : The presence of a thiophene ring may enhance the lipophilicity and biological interactions of the compound.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing triazole and pyridazine rings have shown significant antibacterial and antifungal properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 5 | Candida albicans |
Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against different cancer cell lines. The results showed variable potency depending on the cell line:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 8.5 |
| HeLa (cervical cancer) | 12.0 |
| MCF7 (breast cancer) | 10.5 |
These findings suggest that the compound can selectively inhibit the growth of certain cancer cells while sparing normal cells.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of Enzymatic Activity : The triazole moiety may interfere with enzyme function in microbial cells.
- Disruption of Cellular Processes : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study 1: Antimicrobial Efficacy
A research group investigated the antibacterial properties of a series of triazole derivatives, including our compound. They found that modifications to the thiophene substitution significantly enhanced activity against resistant strains of bacteria.
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of similar piperidine derivatives. The results indicated that compounds with a triazole ring exhibited enhanced cytotoxicity compared to those without, highlighting the importance of this structural feature.
Eigenschaften
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c26-18(20-8-7-15-4-2-10-27-15)14-3-1-9-24(11-14)16-5-6-17(23-22-16)25-13-19-12-21-25/h2,4-6,10,12-14H,1,3,7-9,11H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJVKYGYKPEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














